molecular formula C46H48O2P2 B3424647 (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl CAS No. 362634-22-8

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Cat. No. B3424647
CAS RN: 362634-22-8
M. Wt: 694.8 g/mol
InChI Key: IMUHNRWTDUVXOU-UHFFFAOYSA-N
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Description

“(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl” is a chiral phosphine ligand . It is used for enantioselective synthesis with high yield and high enantioselective results . It has increased enantioselectivity and activity of metal complexes .


Chemical Reactions Analysis

This compound is used as a ligand in the asymmetric hydrogenation of β-keto esters, 2-arylacrylates, aryl ketones, and other substrates .


Physical And Chemical Properties Analysis

The compound is a white to pale yellow powder . It has a melting point of 158-162 °C . Its molecular weight is 756.85 .

Scientific Research Applications

Pharmaceutical Applications

This compound is used in the pharmaceutical industry . It plays a crucial role in the synthesis of various drugs and therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, enhancing the efficacy of the drugs .

Asymmetric Hydrogenation

Asymmetric hydrogenation is a key process in the production of chiral molecules, which are important in the pharmaceutical industry . This compound serves as an efficient ligand for asymmetric hydrogenation, enabling the production of chiral molecules with high enantiomeric excess .

Industrial Applications

In addition to its use in pharmaceuticals, this compound also finds applications in various industrial processes . Its unique properties make it a valuable component in the synthesis of complex organic compounds .

Catalyst in Enantioselective Asymmetric Hydrogenation Reaction

This compound can be used as a catalyst in the enantioselective asymmetric hydrogenation reaction . This reaction is crucial in the synthesis of chiral molecules, which are of significant importance in the pharmaceutical industry .

Catalyst in Asymmetric Reductive Amination Reaction

Another application of this compound is as a catalyst in the asymmetric reductive amination reaction . This reaction is used in the synthesis of amines from carbonyl compounds, which are key intermediates in the production of various pharmaceuticals .

Catalyst in Suzuki-Miyaura Coupling and Aryne Cyclization Reactions

This compound can also be used as a catalyst in the total synthesis of (-)-tubingensin B via Suzuki-Miyaura coupling and aryne cyclization reactions . These reactions are important in the synthesis of biologically active compounds .

Synthesis of (S)- and ®-2,2’-Bis [bis (3,5-dimethylphenyl)phosphinoyl]-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl (Xyl-H 8 -BINAPO)

This compound is used in the synthesis of (S)- and ®-2,2’-Bis [bis (3,5-dimethylphenyl)phosphinoyl]-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl (Xyl-H 8 -BINAPO) . This is a key intermediate in the production of various pharmaceuticals .

Catalyst in Various Coupling Reactions

This compound is suitable for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling and Hiyama coupling . These reactions are fundamental in the synthesis of complex organic compounds .

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas and should not be allowed to contact with air . In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

[2-[2-bis(3,5-dimethylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUHNRWTDUVXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H48O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459317
Record name AGN-PC-004SVW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

694.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

CAS RN

394248-45-4, 362634-22-8
Record name AGN-PC-004SVW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 2
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 3
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 4
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 5
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Reactant of Route 6
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

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